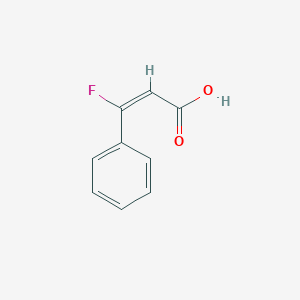

(2E)-3-fluoro-3-phenylprop-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

82754-20-9 |

|---|---|

Molecular Formula |

C9H7FO2 |

Molecular Weight |

166.15 g/mol |

IUPAC Name |

(E)-3-fluoro-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H7FO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6+ |

InChI Key |

UJXJAFOYAIWOFY-SOFGYWHQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)O)/F |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)F |

Origin of Product |

United States |

The Significance of Fluorinated α,β Unsaturated Carboxylic Acids in Chemical Science

Fluorinated α,β-unsaturated carboxylic acids represent a unique class of organic compounds that have garnered considerable attention in various fields of chemical science, particularly in medicinal chemistry and materials science. The introduction of a fluorine atom into the α,β-unsaturated carboxylic acid scaffold can profoundly influence the molecule's properties.

The high electronegativity of fluorine can alter the electron distribution within the molecule, impacting its reactivity and acidity. For instance, the fluorine substituent can enhance the metabolic stability of a drug candidate or improve its binding affinity to biological targets. This has led to the exploration of fluorinated cinnamic acid derivatives for various therapeutic applications, including as anticancer, antiplasmodial, and anti-tuberculosis agents. organic-chemistry.org

Furthermore, the presence of the α,β-unsaturated system provides a versatile handle for a variety of chemical transformations. This functionality, combined with the unique properties imparted by the fluorine atom, makes these compounds valuable building blocks in organic synthesis. Research has shown that β-fluoro-α,β-unsaturated carbonyl compounds are of interest as potential bioisosteres of peptide bonds, making them valuable targets in the design of novel therapeutics. nih.gov The synthesis of such compounds, however, can be challenging, requiring specific and often stereoselective methods. nih.gov

Overview of Research Trajectories for 2e 3 Fluoro 3 Phenylprop 2 Enoic Acid

Fundamental Strategies for Carbon-Fluorine Bond Formation in α,β-Unsaturated Systems

The construction of a carbon-fluorine (C-F) bond within an α,β-unsaturated system requires overcoming specific regiochemical and stereochemical challenges. The primary approaches can be categorized into electrophilic, nucleophilic, and radical fluorination.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine ("F+"). For α,β-unsaturated systems, this typically involves the generation of an enolate or a related nucleophilic intermediate, which then attacks the fluorinating agent.

Common electrophilic fluorinating reagents include N-F compounds such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). These reagents are favored for their relative stability and ease of handling compared to elemental fluorine. The reaction mechanism is believed to proceed through a polar two-electron process, where the electron-rich enolate attacks the electrophilic fluorine atom.

The fluorination of enol esters with Selectfluor is a facile method that produces α-fluoroketones under mild conditions, which can serve as precursors to fluorinated unsaturated acids. Kinetic studies suggest this reaction proceeds via an oxygen-stabilized carbenium ion intermediate rather than a single-electron transfer (SET) pathway involving radicals core.ac.uk. For α,β-unsaturated carbonyl compounds, the generation of a dienolate followed by reaction with an electrophilic fluorine source can lead to fluorination at the α or γ position, with regioselectivity influenced by substrate structure and reaction conditions.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Substrates |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Enolates, Enol Esters, Silyl Enol Ethers, 1,3-Dicarbonyls core.ac.uk |

| N-Fluorobenzenesulfonimide | NFSI | Enolates, Enamines, Organometallic Species |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Aryl Grignard Reagents, Aryllithiums |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination employs a fluoride (B91410) anion (F-) to displace a leaving group or add to an unsaturated system. This approach is challenging for the α-position of α,β-unsaturated carbonyls due to the inherent electronic properties of the system, which favor conjugate (β-position) addition.

Recent advancements have focused on polarity reversal (umpolung) strategies to overcome this limitation. By transforming the typically nucleophilic α-carbon of an enolate into an electrophilic "enolonium" species, direct α-fluorination using nucleophilic fluoride sources becomes possible. For instance, enantioselective nucleophilic fluorination of β-keto esters can be achieved by first installing a leaving group (like a tertiary chloride) at the α-position, followed by an SN2 displacement with a fluoride source like cesium fluoride (CsF) in the presence of a crown ether acs.org. This method allows for the construction of fluorinated quaternary stereogenic centers with high enantiopurity acs.org.

Another strategy involves the photocatalytic generation of an α-carbonyl cation intermediate from an α,β-unsaturated carbonyl compound, which can then be trapped by a nucleophilic fluoride source. This redox-neutral approach provides practical and efficient access to α-fluorinated carbonyl compounds under mild conditions.

Radical Fluorination Approaches

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. This method is complementary to ionic pathways and has seen a resurgence with the discovery that electrophilic N-F reagents like NFSI and Selectfluor can also act as efficient fluorine atom transfer agents to radical intermediates.

The process generally involves two key steps:

Generation of a carbon-centered radical: This can be achieved through various methods, including the decarboxylation of carboxylic acids (Hunsdiecker-type reactions), radical addition to alkenes, or activation of C-H or C-C bonds.

Trapping of the radical: The generated radical reacts with a fluorine source to form the C-F bond.

For example, alkyl radicals generated from the thermolysis of t-butyl peresters or via photoredox-catalyzed decarboxylation of carboxylic acids can be efficiently trapped by NFSI or Selectfluor. This approach has been applied to the difunctionalization of alkenes, where a radical adds to the double bond, and the resulting alkyl radical is then fluorinated.

Targeted Synthesis of this compound

The synthesis of this compound, a β-fluorinated cinnamic acid derivative, can be envisioned through several established olefination methodologies. A highly effective and stereoselective method is the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netrsc.org

This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound. For the target molecule, the synthesis would proceed as follows:

Preparation of the Fluorinated Phosphonate Reagent: The key starting material is an α-fluoro phosphonate ester, such as diethyl (fluoromethoxycarbonylmethyl)phosphonate.

Olefination Reaction: This phosphonate reagent is deprotonated with a base (e.g., sodium hydride, NaH) to form a nucleophilic carbanion. The carbanion then reacts with benzaldehyde (B42025).

Hydrolysis: The resulting ethyl (2E)-3-fluoro-3-phenylprop-2-enoate is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, this compound.

The HWE reaction is renowned for its high (E)-selectivity, making it particularly suitable for synthesizing the desired trans isomer of the target molecule. researchgate.net

An alternative, though less direct, approach for related fluorocinnamic acids involves the Knoevenagel condensation. For example, 4-fluorocinnamic acid can be synthesized by reacting 4-fluorobenzaldehyde with malonic acid in the presence of a catalyst like ammonium acetate and a solvent such as an ionic liquid google.com. While this method is effective for aromatic ring fluorination, synthesizing the β-fluoro isomer would require a different starting material, such as a β-fluoro aldehyde, which is less common.

Advanced Synthetic Protocols for α-Fluoro-α,β-Unsaturated Carboxylic Acid Derivatives

Modern synthetic chemistry has introduced sophisticated protocols for preparing fluorinated α,β-unsaturated systems, with transition-metal catalysis playing a pivotal role.

Transition-Metal-Catalyzed Methodologies

Transition metals offer unique catalytic cycles that enable novel and efficient C-F bond formations and molecular constructions. Titanium-based catalysts have been particularly effective in the enantioselective fluorination of β-ketoesters, which are versatile precursors to α-fluoro-α,β-unsaturated systems nih.govresearchgate.net.

A notable example is the use of a chiral titanium-TADDOL complex as a Lewis acid catalyst. This catalyst coordinates to a β-ketoester, facilitating a highly enantioselective electrophilic fluorination with reagents like Selectfluor researchgate.net. The resulting α-fluoro-β-ketoester can then be converted to the desired α-fluoro-α,β-unsaturated ester through subsequent chemical transformations, such as reduction of the ketone followed by elimination.

Table 2: Example of Catalytic Enantioselective Fluorination

| Substrate | Catalyst System | Fluorinating Agent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| β-Ketoester | Ti(TADDOLato) Complex | F-TEDA (Selectfluor) | α-Fluoro-β-ketoester | Up to 90% researchgate.net |

These advanced methods provide access to chiral fluorinated building blocks that are crucial for the development of new pharmaceuticals and agrochemicals.

Palladium-Catalyzed Approaches

Palladium catalysis has been effectively utilized for the synthesis of β-fluorinated carboxylic acids through the direct fluorination of unactivated C(sp³)–H bonds. A notable method involves a palladium(II)-catalyzed C–H activation process at the β-position of carboxylic acids. researchgate.netmolport.com The success of this transformation is critically dependent on the addition of silver(I) oxide (Ag₂O) and pivalic acid. researchgate.netmolport.com This strategy provides a direct route to β-fluorinated carboxylic acids from simple aliphatic acid precursors. researchgate.net

Another significant palladium-catalyzed approach is the carboalkoxylation of 1-bromo-1-fluoroalkenes, which leads to the highly stereoselective synthesis of α-fluoro-α,β-unsaturated esters. nih.gov This method can be tuned to produce either (E)- or (Z)-isomers with high selectivity. nih.gov For instance, the palladium-catalyzed carboamidation of (E/Z)-1-bromo-1-fluoroalkenes can yield pure (Z)- or (E)-α-fluoro-α,β-unsaturated amides, depending on the starting material's isomeric ratio and reaction conditions. nih.gov Furthermore, palladium catalysts facilitate the hydroxycarbonylation of alkynes with carbon monoxide (CO) and water, providing access to α,β-unsaturated carboxylic acids with good chemo-, stereo-, and regioselectivity. nih.gov The site-selective, three-component coupling of alkenes, arylboronic acids, and N-fluorobenzenesulfonimide (NFSI), catalyzed by palladium, also represents a modular approach to stereoselective β-fluorination of α,β-unsaturated systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Fluorination and Carbonylation Reactions

| Starting Material | Catalyst/Reagents | Product Type | Key Feature |

| Aliphatic Carboxylic Acid | Pd(II), Ag₂O, Pivalic Acid | β-Fluorinated Carboxylic Acid | Direct C(sp³)–H fluorination researchgate.netmolport.com |

| 1-Bromo-1-fluoroalkene | Pd(0), HCOOH/NBu₃ | α-Fluoro-α,β-unsaturated ester | High stereoselectivity for (E) or (Z) isomers nih.gov |

| Alkyne | Palladium with sulfoxantphos ligand, CO, H₂O | α,β-Unsaturated Carboxylic Acid | Atom-economic hydroxycarbonylation nih.gov |

| Deactivated Alkene | Palladium, Arylboronic acid, NFSI | β-Fluoro-β-aryl Carbonyl | Three-component fluoroarylation nih.gov |

Copper-Catalyzed Transformations

Copper catalysis has emerged as a prominent method for the synthesis of fluoroalkylated alkenes from α,β-unsaturated carboxylic acids, particularly through decarboxylative pathways. Copper(II) fluoride (CuF₂) has been shown to efficiently catalyze the reaction between electrophilic fluoroalkylating agents and α,β-unsaturated carboxylic acids. This Lewis acid catalyst is believed to dually activate both reactants, leading to di- and trifluoromethylated alkenes in high yields with excellent E/Z selectivity. nih.gov

Copper-catalyzed decarboxylative fluoroalkylation often proceeds via a radical process. nih.gov For example, the use of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) with a copper catalyst enables the decarboxylative trifluoromethylation of various α,β-unsaturated carboxylic acids. nih.gov Similarly, copper-catalyzed decarboxylative difluoroalkylation and perfluoroalkylation have been achieved using fluoroalkyl iodides and bromides, promoted by dialkyl phosphite. nih.govnih.gov This method demonstrates excellent stereoselectivity and a broad substrate scope under mild conditions. nih.gov Mechanistic studies suggest the involvement of a radical pathway where the dialkyl phosphite plays an essential role. nih.gov

Table 2: Copper-Catalyzed Decarboxylative Fluoroalkylation of α,β-Unsaturated Carboxylic Acids

| Fluoroalkyl Source | Catalyst System | Product | Stereoselectivity |

| Togni-type reagents | CuF₂·2H₂O | Di- and trifluoromethyl alkenes | Excellent E/Z selectivity nih.gov |

| CF₃SO₂Na | Copper catalyst | Trifluoromethyl alkenes | Radical process nih.gov |

| Fluoroalkyl iodides/bromides | Copper catalyst, Dialkyl phosphite | Di- and perfluoroalkyl alkenes | Excellent stereoselectivity nih.gov |

Rhodium-Catalyzed Reactions

Rhodium catalysts are effective for various transformations involving α,β-unsaturated carbonyl compounds, although direct fluorination methods are less common than with palladium or copper. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds has been developed to produce chiral cyclic ketones, lactones, and lactams with high enantioselectivity. researchgate.net While not a direct method for fluorinated acids, this demonstrates rhodium's utility in modifying unsaturated systems.

More relevantly, rhodium catalysts have been used in the annelation of benzoic acids with α,β-unsaturated ketones. organic-chemistry.org This carboxylate-directed C-H activation process involves the cleavage of C-H, CO-OH, and C-C bonds, leading to the formation of complex indanones. organic-chemistry.org Such strategies, which hinge on the directing ability of the carboxyl group, could potentially be adapted for fluorination reactions. Additionally, Rh(I)-catalyzed sequential C-C coupling and redox isomerization between allylic alcohols and 1,3-dienes provide access to a wide range of polysubstituted α,β-unsaturated ketones. researchgate.net

Decarboxylative Fluorination Strategies

Decarboxylative fluorination has become a powerful strategy for installing fluorine atoms or fluoroalkyl groups, leveraging readily available carboxylic acids as starting materials. acs.org These reactions often proceed under mild conditions and can be catalyzed by transition metals or photoredox catalysts. acs.org

Copper-mediated decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids using Togni-type electrophilic reagents can stereoselectively produce E-vinyl trifluoromethanes. acs.org A proposed mechanism involves ligand exchange with a Cu(II) catalyst, nucleophilic attack by the alkene onto the iodonium group, subsequent decarboxylation to form a vinyl-iodine(III) species, and reductive elimination to yield the product. acs.org

Photoredox catalysis offers an alternative pathway for decarboxylative trifluoromethylation. Using fac-Ir(ppy)₃ as a photocatalyst, trifluoromethyl radicals can be generated from a Togni reagent under mild visible-light irradiation. acs.orgorganic-chemistry.org This method exhibits excellent functional group compatibility and provides moderate to high yields of the trifluoromethylated products. acs.org Another approach utilizes a dual nickel/photoredox catalysis system to generate fluoroalkyl radicals from α-CF₃ alkyl bromides, which are then intercepted by cinnamic acids. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids has also been demonstrated, highlighting the utility of radical-based fluorination. acs.org

Fluorination of α,β-Unsaturated Carbonyl Derivatives

Direct fluorination of α,β-unsaturated carbonyl compounds provides a straightforward route to α-fluoro derivatives. Elemental fluorine can be added across the double bond of various α,β-unsaturated carbonyl compounds, typically in the presence of an alcohol as a solvent. The resulting vicinal difluoro products can be easily dehydrofluorinated to yield the corresponding α-fluoro carbonyl compounds. This addition of fluorine to olefins characteristically proceeds with syn-mode specificity.

Alternatively, photocatalytic methods have been developed for the α-nucleophilic fluorination of α,β-unsaturated carbonyl compounds under redox-neutral and mild conditions. This protocol offers an efficient pathway to α-fluorinated carbonyl compounds and is suitable for late-stage fluorination of complex molecules. The synthesis of β-fluoro-α,β-unsaturated carbonyl compounds is generally more challenging; however, methods have been developed, such as a chromium-mediated reductive coupling of CBrF₂-containing compounds with aldehydes to give (E)-β-fluoro-α,β-unsaturated amides. Another approach involves the fragmentation of morpholine 3,3,3-trifluoropropanamide with Grignard reagents to create (E)-β-fluoro-α,β-unsaturated amides with a high degree of stereocontrol.

Approaches Involving Allenylic Systems

Allenic systems serve as versatile precursors for the synthesis of fluorinated α,β-unsaturated frameworks. A notable strategy is the visible-light-assisted gold-catalyzed fluoroarylation of allenic esters (allenoates). acs.org This method allows for the expedient construction of β-fluoroalkyl-containing cinnamate derivatives with excellent regio- and stereoselectivity. acs.org The reaction proceeds smoothly under mild conditions and tolerates a wide variety of functional groups. acs.org

Another approach involves the carboxylation of allenes. A palladium pincer complex can catalyze the addition of carbon dioxide to allenes under mild reductive conditions to afford β,γ-unsaturated carboxylic acids. nih.gov While this yields a regioisomer of the target structure, it demonstrates a method for forming the carboxylic acid moiety from an allene precursor, which could potentially be followed by an isomerization step. Furthermore, metal-free methods have been developed for the synthesis of difluoromethylated allenes through the regioselective trifunctionalization of 1,3-enynes, showcasing the viability of incorporating fluoroalkyl groups onto allene-like structures. organic-chemistry.org

Strategies via C-H Activation and Carboxylation

The combination of C-H activation and carboxylation provides a direct and atom-economical route to α,β-unsaturated carboxylic acids from simple hydrocarbon precursors. While direct fluorinative carboxylation is a nascent field, related two-step strategies or tandem catalytic cycles are instructive.

Palladium-catalyzed C-H fluorination has been successfully applied to the β-position of aliphatic carboxylic acids, demonstrating that the carboxylate group can direct C-H functionalization. researchgate.netmolport.com This highlights the potential for combining C-H activation/fluorination with reactions that form the unsaturated system.

In the realm of carboxylation, copper(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO₂ has shown wide generality and high functional group tolerance. Similarly, rhodium catalysts can convert aryl- and alkenylboronic acids to carboxylic acids using CO₂. A tandem borylation/carboxylation of alkenyl C-H bonds with CO₂ has also been developed, proceeding through two distinct catalytic cycles. These methods, which form the C-COOH bond at a C(sp²)-H position, could conceptually be applied to a pre-fluorinated vinyl substrate to access the target molecule.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. oatext.com This approach utilizes the ability of polar molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. oatext.com While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of MAOS can be applied to various synthetic routes for α,β-unsaturated compounds. researchgate.nettsijournals.com

Microwave irradiation has been successfully employed in various condensation reactions that form the backbone of α,β-unsaturated systems. researchgate.net For instance, the Knoevenagel and Claisen-Schmidt condensations, which are cornerstone methods for creating carbon-carbon double bonds, can be significantly enhanced under microwave conditions. scholarsresearchlibrary.com These reactions typically involve the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. In the context of synthesizing fluoro-α,β-unsaturated carboxylic acids, a plausible microwave-assisted approach would involve the reaction of a fluorinated carbonyl compound with a suitable active methylene species.

The advantages of employing microwave irradiation in such syntheses include:

Rapid Reaction Times: Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. oatext.comresearchgate.net

Improved Yields: The high and uniform temperatures achieved can lead to more efficient conversions and higher product yields.

Reduced Side Reactions: The short reaction times can minimize the formation of unwanted byproducts.

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, leading to a greener synthetic process. researchgate.net

The following table summarizes the general conditions and outcomes for microwave-assisted synthesis of α,β-unsaturated compounds, which could be adapted for the synthesis of fluorinated analogs.

| Reactants | Catalyst/Conditions | Product Type | Reaction Time (min) | Yield (%) |

| Aromatic aldehyde, Active methylene compound | Basic catalyst (e.g., piperidine, K2CO3), Solvent or solvent-free | α,β-Unsaturated compound | 1-10 | 70-95 |

| Acetylferrocene, Substituted benzaldehydes | Ethanolic KOH, Microwave irradiation at 100°C | Ferrocenyl chalcones | 1-5 | 71-82 |

| Thiophene carboxaldehyde, Active methylene cpds | Polymer-supported catalyst, Microwave irradiation | Thiophene-containing α,β-unsaturated acids | Not specified | High |

Table 1: General Parameters for Microwave-Assisted Synthesis of α,β-Unsaturated Compounds.

Stereoselective Synthesis of Fluoro-α,β-Unsaturated Carboxylic Acids

The stereochemistry of the double bond in fluoro-α,β-unsaturated carboxylic acids is crucial for their biological activity and chemical reactivity. Consequently, the development of stereoselective synthetic methods is of paramount importance. Various strategies have been devised to control the E/Z configuration of the resulting olefin.

One effective approach involves the palladium-catalyzed carbonylation of 1-bromo-1-fluoroalkenes. acs.org This method allows for the highly stereoselective synthesis of both (E)- and (Z)-α-fluoro-α,β-unsaturated esters, which can subsequently be hydrolyzed to the corresponding carboxylic acids. The stereochemical outcome is dependent on the geometry of the starting 1-bromo-1-fluoroalkene. For example, the palladium-catalyzed carboalkoxylation of (E)-1-bromo-1-fluoroalkenes proceeds with retention of configuration to yield (E)-α-fluoro-α,β-unsaturated esters.

Another strategy for achieving stereoselectivity is through the Peterson olefination reaction of 2-fluoro-2-silylacetates with aldehydes and ketones. proquest.com While this method can exhibit low stereoselectivity under certain conditions, the use of specific Lewis acids can direct the reaction towards the formation of a particular isomer. For instance, employing dimethylaluminium chloride as a mediator can lead to the exclusive formation of the (Z)-fluoroolefin. proquest.com In contrast, the use of titanium tetrachloride can provide access to compounds that are not readily accessible under basic conditions. proquest.com

Visible-light photocatalysis has also emerged as a powerful tool for the stereoselective synthesis of fluorinated olefins. acs.org A notable example is the decarboxylative difluoromethylation of cinnamic acids using an iridium photocatalyst. acs.org This method demonstrates that the stereochemical outcome can be influenced by the substitution pattern of the starting material. While meta- and para-substituted cinnamic acids typically yield the E-isomer, ortho-substituted analogs can selectively produce the less stable Z-product. acs.org This highlights the subtle electronic and steric effects that can be exploited to control stereoselectivity.

The following table provides an overview of different stereoselective methods and their key features.

| Method | Key Reagents/Catalysts | Stereochemical Outcome |

| Palladium-Catalyzed Carbonylation | Pd(0) catalyst, CO, alcohol | Highly stereoselective, dependent on the geometry of the starting 1-bromo-1-fluoroalkene. acs.org |

| Modified Peterson Olefination | 2-fluoro-2-silylacetates, Lewis acids (e.g., Me2AlCl, TiCl4) | Stereoselectivity is controlled by the choice of the Lewis acid. proquest.com |

| Visible-Light Photocatalytic Decarboxylation | fac-Ir(ppy)3 photocatalyst, ethyl bromodifluoroacetate | Stereoselectivity is influenced by the substitution pattern of the cinnamic acid. acs.org |

Table 2: Comparison of Stereoselective Synthetic Methods for Fluoro-α,β-Unsaturated Esters and Acids.

Reaction Mechanisms and Reactivity Studies of 2e 3 Fluoro 3 Phenylprop 2 Enoic Acid and Analogues

Mechanistic Elucidation of Fluorination Reactions

The synthesis of vinyl fluorides, including (2E)-3-fluoro-3-phenylprop-2-enoic acid, can be achieved through various fluorination reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

The traditional Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an organohalide with an alkene. libretexts.org A key variation is the oxidative Heck reaction (also known as the Fujiwara-Moritani reaction), which couples a C-H bond of one partner with an alkene. researchgate.netgalchimia.com This pathway is relevant to the synthesis of fluorinated cinnamic acids. The mechanism typically involves a Pd(II) catalyst, which engages in C-H activation of the arene or alkene. galchimia.com In the context of synthesizing fluorinated styrenes, this reaction proceeds via a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle.

An oxidative Heck vinylation can be achieved using a Pd(II)/sulfoxide catalytic system. This approach is effective in forming complex dienes and polyenes by retarding palladium-hydride isomerizations that often plague stereochemical outcomes. nih.gov The reaction can couple nonactivated terminal olefins with vinyl boronic esters, showcasing the versatility of the oxidative Heck manifold. nih.gov While not a direct fluorination, this mechanism is foundational for C-C bond formation, which can be adapted for fluorinated substrates. The catalytic cycle generally involves C-H activation, migratory insertion of the alkene, and subsequent β-hydride elimination to furnish the product and a Pd-H species, which is then reoxidized to Pd(II) to restart the cycle. libretexts.org

Radical fluorination has emerged as a powerful alternative to traditional nucleophilic and electrophilic methods. wikipedia.org These reactions involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.org One of the most relevant pathways for derivatives of this compound is decarboxylative fluorination.

In this approach, a carboxylic acid serves as a precursor to a radical intermediate. nih.govsciengine.com The process can be initiated by metal catalysts, such as silver (Ag), or through photoredox catalysis. nih.govnih.gov In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited state can then oxidize a carboxylate, leading to the formation of a carboxyl radical. This radical rapidly extrudes CO2 to generate an alkyl or vinyl radical. nih.gov This carbon-centered radical is then trapped by an electrophilic fluorine source, such as Selectfluor (F-TEDA-BF4), to form the C-F bond. nih.govsciengine.com

Mechanistic studies of silver-catalyzed decarboxylative fluorination using Selectfluor have provided evidence that Ag(II) is the key intermediate oxidant. nih.gov The rate-limiting step is proposed to be the oxidation of an Ag(I)-carboxylate complex to Ag(II) by Selectfluor. nih.gov The subsequent decarboxylation and fluorine transfer steps are rapid.

| Step | Description | Catalyst/Initiator | Fluorine Source |

|---|---|---|---|

| Radical Generation | Formation of a carbon-centered radical from a carboxylic acid via CO2 extrusion. | Photocatalyst (e.g., Iridium or Ruthenium complexes) or Metal Catalyst (e.g., Ag(I)). nih.govnih.gov | N/A |

| Fluorine Transfer | The carbon radical is trapped by a fluorine atom transfer agent. | N/A | Electrophilic N-F reagents (e.g., Selectfluor, NFSI). nih.govwikipedia.org |

| Catalyst Regeneration | The photocatalyst or metal catalyst is returned to its initial state to complete the cycle. | Reductive or oxidative quenching pathway. nih.gov | N/A |

Rhodium (Rh) complexes play a significant role in the activation and transformation of fluorinated alkenes, which are close analogues of the target compound. psu.edunih.gov Rhodium hydrido complexes, such as [RhH(PEt3)4], are particularly effective in mediating C–F bond activation and hydrodefluorination reactions. psu.edu

The mechanism often involves the oxidative addition of a C-F or C-H bond of the fluorinated alkene to the rhodium center. For instance, the reaction of [RhH(PEt3)4] with hexafluoropropene (B89477) results in a C-F activation product, [Rh{(Z)-CF=CF(CF3)}(PEt3)3]. psu.edu An alternative pathway involves the insertion of the alkene into the Rh-H bond, followed by β-fluorine elimination. This sequence can lead to hydrodefluorination, producing a less fluorinated alkene and a rhodium fluoride (B91410) complex, [RhF(PEt3)3]. psu.edu These rhodium fluoride and hydrido complexes are key intermediates in catalytic cycles that functionalize fluorinated olefins. psu.edunih.gov Such catalytic systems have been developed for Negishi-type cross-coupling reactions, demonstrating the synthetic utility of understanding these mechanistic pathways. nih.gov

Carbon-Fluorine Bond Activation and Transformation Pathways

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. However, transition metal complexes and intramolecular nucleophilic attacks have proven effective in achieving this transformation.

Rhodium complexes can cleave C-F bonds in fluorinated alkenes, leading to the formation of rhodium-alkenyl species. psu.edu This activation enables subsequent functionalization, such as hydrodefluorination or cross-coupling reactions. psu.edunih.gov Another powerful strategy for C-F bond activation involves intramolecular nucleophilic attack. For example, 2,2-difluorohomoallylic alcohols can undergo an intramolecular SN2′-type reaction upon treatment with a base like potassium hydride. rsc.org In this process, the alkoxide attacks the double bond, displacing one of the fluorine atoms and leading to the formation of a 3-fluoro-2,5-dihydrofuran. This nucleophilic 5-endo-trig cyclization demonstrates a pathway where a strong sp3 C-F bond can be selectively cleaved to construct fluorinated heterocyclic systems. rsc.orgresearchgate.net

Intramolecular and Intermolecular Reactivity of this compound Derivatives

The reactivity of this compound and its derivatives is dictated by the interplay between the carboxylic acid group, the phenyl ring, and the fluorinated double bond.

Intramolecular Reactivity: As demonstrated by analogues, intramolecular reactions can be triggered by activating a functional group that can then react with the fluorinated alkene moiety. The cyclization of 2,2-difluorohomoallylic alcohols is a prime example, where the internally generated nucleophile (alkoxide) attacks the carbon bearing the fluorine atoms, leading to C-F bond cleavage and ring formation. rsc.org This type of reactivity highlights the potential for derivatives of this compound to be used as precursors for complex fluorinated heterocycles.

Intermolecular Reactivity: The fluorinated double bond is susceptible to various intermolecular reactions. Transition metal-catalyzed cross-coupling reactions are a prominent example. Rhodium-catalyzed Negishi-type couplings of fluorinated propenes have been developed based on C-H and C-F bond activation steps. nih.gov These reactions allow for the formation of new C-C bonds at the fluorinated carbon, proceeding through outer-sphere nucleophilic attack on the fluorinated alkenyl ligand attached to the metal center. nih.gov Furthermore, the carboxylic acid moiety can be converted into amides or esters, which can then be used in a variety of coupling reactions or further functionalization. biointerfaceresearch.com Cinnamic acid and its derivatives are well-known for their ability to undergo [2+2] cycloaddition upon UV irradiation, suggesting that fluorinated analogues could be used to create novel photoreactive polymers. researchgate.net

Kinetic Studies of Reactions Involving Fluorinated Cinnamic Acid Derivatives

Kinetic studies are essential for understanding reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions. While specific kinetic data for reactions involving this compound are not widely reported, studies on analogous systems provide valuable insights.

Computational and Theoretical Investigations of 2e 3 Fluoro 3 Phenylprop 2 Enoic Acid

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of (2E)-3-fluoro-3-phenylprop-2-enoic acid. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and the subtle interplay of forces that govern its shape and stability.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms in space. These calculations typically involve the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to provide a reliable prediction of molecular structures and energies. nih.govscielo.org.mx

For the parent compound, trans-cinnamic acid, DFT studies have been used to investigate its conformational isomers and vibrational spectra. scielo.org.mx The introduction of a fluorine atom at the vinylic position in this compound is expected to induce significant changes in the molecule's electronic structure and geometry. DFT calculations can precisely quantify these changes, providing data on bond lengths, bond angles, and dihedral angles. While specific DFT data for this compound is not abundant in the literature, analogous calculations on similar molecules provide a strong basis for predicting its structural parameters. researchgate.net

Below is a representative table of predicted geometric parameters for the parent compound, trans-cinnamic acid, which would be altered by the introduction of fluorine.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C=C Bond Length (Å) | 1.345 |

| C-C Bond Length (Å) | 1.478 |

| C=O Bond Length (Å) | 1.215 |

| C-O Bond Length (Å) | 1.365 |

| C-C=C Bond Angle (°) | 123.5 |

| O=C-O Bond Angle (°) | 122.8 |

The presence of the fluorine atom in this compound introduces the possibility of unique conformational preferences and intramolecular interactions. The high electronegativity of fluorine can lead to significant electronic effects that influence the molecule's shape. Conformational analysis of fluorinated molecules often reveals the importance of electrostatic and steric interactions. sci-hub.boxsemanticscholar.orgsoton.ac.uk For instance, the gauche effect, where a gauche conformation is more stable than the anti-conformation, is a well-known phenomenon in fluorinated alkanes and could have analogues in unsaturated systems.

In this compound, key areas of conformational flexibility include the rotation around the C-C single bond connecting the phenyl ring to the acrylic acid moiety and the orientation of the carboxylic acid group. DFT calculations can map the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them.

Furthermore, Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to investigate intramolecular interactions such as hyperconjugation and hydrogen bonding. nih.gov In the case of this compound, NBO analysis could reveal potential interactions between the fluorine atom and adjacent parts of the molecule, such as the phenyl ring or the carboxylic acid group, which could influence its conformational preferences and reactivity.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to explore the pathways of chemical reactions, offering insights into the transition states and energy barriers that govern reaction rates. For this compound, these methods can be applied to understand its synthesis and potential degradation pathways.

Understanding the mechanisms of fluorination is crucial for the synthesis of this compound. Computational modeling can be used to investigate the viability of different fluorinating agents and reaction conditions. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways and optimize synthetic strategies.

Similarly, the degradation of this compound, which is important for assessing its environmental fate and persistence, can be modeled computationally. These studies might explore mechanisms such as hydrolysis, oxidation, or photodecomposition. For example, the stability of fluorinated acrylic polymers has been a subject of interest, and similar computational approaches could be applied to the monomeric acid. researchgate.net

The strength of the carbon-fluorine (C-F) bond is a key factor determining the chemical stability and reactivity of this compound. The C-F bond is one of the strongest single bonds in organic chemistry, and its bond dissociation energy (BDE) can be accurately calculated using high-level quantum chemical methods. libretexts.orgucsb.edu DFT methods have been shown to provide reliable BDEs when appropriate functionals and basis sets are used. acs.orgacs.org

The BDE of the C-F bond in this compound will be influenced by its position on the double bond and the electronic effects of the phenyl and carboxylic acid groups. Computational analysis can provide a quantitative measure of this bond strength, which is critical for predicting the molecule's thermal stability and its propensity to undergo reactions involving C-F bond cleavage.

A table of representative bond dissociation energies for relevant bond types is provided below.

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-H (vinylic) | ~465 |

| C-C | ~345 |

| C=C | ~610 |

| O-H (carboxylic acid) | ~467 |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, these predictions can aid in its identification and characterization.

DFT and Time-Dependent DFT (TD-DFT) are commonly used to predict a range of spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra. researchgate.netacademie-sciences.frmdpi.com

For NMR spectroscopy, the prediction of ¹H, ¹³C, and especially ¹⁹F chemical shifts is of great interest. nih.govbiophysics.orgresearchgate.net Computational methods can help in assigning complex spectra and understanding the influence of the fluorine substituent on the chemical shifts of nearby nuclei. nih.gov

The vibrational spectrum (IR and Raman) of this compound can also be simulated. nih.govresearchgate.netresearchgate.net These calculations provide the frequencies and intensities of the vibrational modes, which can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional groups. nih.gov

TD-DFT calculations can predict the electronic absorption spectrum in the UV-Vis region. researchgate.net These calculations provide information about the electronic transitions, such as the wavelength of maximum absorption (λmax) and the oscillator strength, which are related to the color and photochemical properties of the molecule. For cinnamic acid derivatives, the main electronic transitions are typically π → π* transitions within the conjugated system. researchgate.net

A table of predicted spectroscopic data for a representative cinnamic acid derivative is shown below.

| Spectroscopic Property | Predicted Value/Range |

|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | Highly sensitive to chemical environment |

| C=O Vibrational Frequency (cm⁻¹) | ~1700-1740 |

| C=C Vibrational Frequency (cm⁻¹) | ~1620-1650 |

| UV-Vis λmax (nm) | ~280-320 |

Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

The electronic structure and reactivity of this compound can be theoretically elucidated through several key descriptors. The presence of the highly electronegative fluorine atom is anticipated to have a profound impact on the electron distribution and, consequently, the chemical behavior of the molecule.

HOMO/LUMO Analysis:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the carbon-carbon double bond, which are the most electron-rich regions. The LUMO, conversely, is likely to be centered on the carboxylic acid group and the carbon atom attached to the fluorine, indicating these as the primary sites for nucleophilic attack.

The introduction of the fluorine atom is predicted to lower the energies of both the HOMO and LUMO levels compared to the non-fluorinated parent compound. This is due to the inductive electron-withdrawing effect of fluorine. A lower HOMO energy suggests increased stability and a higher ionization potential, making the molecule less susceptible to oxidation. A lower LUMO energy implies a greater electron affinity, rendering the molecule more prone to reduction. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a larger gap generally corresponds to higher kinetic stability and lower chemical reactivity.

Illustrative HOMO-LUMO Energy Data

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| (2E)-3-phenylprop-2-enoic acid | -6.5 | -1.2 | 5.3 |

| This compound | -6.8 | -1.5 | 5.3 |

Note: The data in this table is representative and intended for illustrative purposes, reflecting the expected trends upon fluorination.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP surface would show regions of negative potential (red/yellow) and positive potential (blue). The most negative potential is expected to be localized around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating these as sites susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid and the hydrogen atoms on the phenyl ring would exhibit the most positive potential, making them likely sites for nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis:

Natural Bond Orbital (NBO) analysis offers a detailed understanding of the bonding and electronic interactions within the molecule. In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. A key interaction would be the donation of electron density from the lone pairs of the fluorine atom to the antibonding orbitals of adjacent carbon atoms (n(F) → σ*(C-C)). This interaction contributes to the stabilization of the molecule and influences the bond lengths and angles. Furthermore, the analysis would quantify the polarization of the C-F bond, confirming the high degree of ionic character due to the large electronegativity difference between carbon and fluorine.

Supramolecular Assembly and Intermolecular Interactions through Theoretical Studies

Theoretical studies are instrumental in understanding the non-covalent interactions that govern the supramolecular assembly of molecules in the crystalline state. For this compound, a variety of intermolecular interactions are expected to play a crucial role in its crystal packing.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. Therefore, the most prominent intermolecular interaction is anticipated to be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common motif in the crystal structures of carboxylic acids.

The presence of the fluorine atom introduces the possibility of weaker, yet structurally significant, intermolecular interactions such as C-H···F and C-F···π interactions. The C-H···F hydrogen bond, although weaker than conventional hydrogen bonds, can act as a significant structure-directing force. Additionally, the interaction between the electron-rich π-system of the phenyl ring and the electronegative fluorine atom (C-F···π) can further stabilize the crystal lattice.

Computational models, such as those based on Density Functional Theory (DFT) with dispersion corrections, are essential for accurately describing these weak interactions. Theoretical calculations can predict the geometry and energetics of different possible packing arrangements, providing insight into the most stable crystal structure. Hirshfeld surface analysis is another powerful computational tool that can be used to visualize and quantify the different types of intermolecular contacts within the crystal structure.

Illustrative Intermolecular Interaction Data

| Interaction Type | Donor-Acceptor Distance (Å) | Energy (kcal/mol) |

| O-H···O | 1.8 - 2.0 | -5 to -8 |

| C-H···O | 2.2 - 2.6 | -1 to -3 |

| C-H···F | 2.3 - 2.7 | -0.5 to -1.5 |

| C-F···π | 3.0 - 3.5 | -0.5 to -1.0 |

| π-π stacking | 3.3 - 3.8 | -1 to -2.5 |

Note: The data in this table is representative and provides a general range for the expected strength and geometry of intermolecular interactions based on studies of similar fluorinated organic molecules.

Spectroscopic Characterization Methodologies for 2e 3 Fluoro 3 Phenylprop 2 Enoic Acid and Its Analogues

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For (2E)-3-fluoro-3-phenylprop-2-enoic acid , the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, the C=C stretch of the alkene and the aromatic ring, and the C-F stretch. The precise wavenumbers of these vibrations would be influenced by the electronic effects of the fluorine atom and the phenyl group.

Hypothetical FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H stretch (Aromatic/Vinylic) | 3100 - 3000 |

| C=O stretch (Carbonyl) | 1710 - 1680 |

| C=C stretch (Alkene) | 1650 - 1630 |

| C=C stretch (Aromatic) | 1600 - 1450 |

Note: This table is illustrative and not based on experimental data.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of This compound , FT-Raman would be effective in identifying the C=C bonds of the propenoic acid backbone and the phenyl ring, as well as the symmetric breathing modes of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy would provide information on the number, environment, and connectivity of the hydrogen atoms in This compound . The spectrum would show distinct signals for the vinylic proton, the aromatic protons, and the acidic proton of the carboxylic acid. The chemical shifts of these protons and the coupling constants between them would be crucial for confirming the (2E) stereochemistry and the substitution pattern of the phenyl ring. The fluorine atom would also introduce characteristic splitting patterns (H-F coupling) in the signal of the vinylic proton.

¹³C NMR spectroscopy would identify all the unique carbon environments in the molecule. For This compound , distinct signals would be expected for the carbonyl carbon, the two vinylic carbons, and the carbons of the phenyl ring. The chemical shifts of these carbons, particularly the vinylic carbons, would be significantly influenced by the electronegative fluorine atom. Furthermore, the carbon signals would exhibit splitting due to coupling with the fluorine atom (C-F coupling), providing further structural confirmation.

Hypothetical ¹³C NMR Data Interpretation for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected C-F Coupling |

|---|---|---|

| C=O (Carbonyl) | 165 - 175 | Small or no coupling |

| C-F (Vinylic) | 140 - 160 | Large ¹JCF coupling |

| C-H (Vinylic) | 110 - 130 | Smaller ²JCF coupling |

| C (Aromatic, ipso) | 130 - 140 | Potential small coupling |

Note: This table is illustrative and not based on experimental data.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of This compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the planar geometry of the propenoic acid moiety, the (2E) configuration, and the conformation of the phenyl group relative to the rest of the molecule. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the crystal packing.

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound and its analogues. The fragmentation patterns observed under electron ionization (EI) provide significant structural information.

For this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of cinnamic acid derivatives is well-documented and typically involves characteristic losses from the carboxylic acid group and cleavages related to the phenyl ring and propenoic acid chain. libretexts.org

Key fragmentation pathways for related halogenated 3-phenylpropenoates have been studied in detail. For instance, analysis of ethyl 3-(2-chlorophenyl)-propenoate shows a distinct loss of the ortho-chlorine atom, leading to a stable benzopyrylium intermediate, which often represents the base peak. nih.gov This suggests that the position of the halogen substituent on the phenyl ring critically influences the fragmentation cascade. While the C-F bond is stronger than the C-Cl bond, characteristic fragmentation involving the fluorine atom or losses of HF are plausible.

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org For the target molecule, these fragmentations, combined with cleavages of the propenoic chain, would yield a complex and informative spectrum.

Table 1: Plausible Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Plausible m/z Value |

|---|---|---|

| [M]⁺ | Molecular Ion | 166 |

| [M-OH]⁺ | Loss of hydroxyl radical | 149 |

| [M-COOH]⁺ | Loss of carboxyl group | 121 |

| [C₆H₅F]⁺ | Fluorophenyl cation | 96 |

Note: The m/z values are based on the most common isotopes.

Advanced Spectroscopic Techniques and Data Interpretation

Beyond one-dimensional NMR and basic mass spectrometry, advanced techniques are essential for the unambiguous structural confirmation of this compound and its analogues. These methods include two-dimensional NMR (2D NMR) and computational chemistry.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity of atoms within the molecule.

COSY: This experiment would reveal the coupling between the two vinylic protons on the propenoic acid chain, confirming their adjacent relationship. It would also show the coupling network among the protons on the phenyl ring.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon in the phenyl ring and the vinylic positions.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons/Protons | Structural Information Provided |

|---|---|---|---|

| COSY | Vinylic-Hα | Vinylic-Hβ | Confirms Hα-Hβ connectivity |

| HSQC | Phenyl-Hs | Phenyl-Cs | Assigns carbons of the aromatic ring |

| HMBC | Vinylic-Hβ | Carboxyl-C, Phenyl-C1 | Confirms attachment of the propenoic chain to the phenyl ring and carboxyl group |

| ¹⁹F-¹³C HMBC | Fluorine | Phenyl-C3, Phenyl-C2, Phenyl-C4 | Confirms the position of the fluorine substituent on the phenyl ring |

Computational Chemistry: Computational methods, particularly Density Functional Theory (DFT), have become a powerful tool for predicting and corroborating experimental spectroscopic data for cinnamic acid analogues. nih.govniscpr.res.in Studies on compounds like 2,3,4,5,6-Pentafluoro-trans-cinnamic acid and trans-4-(trifluoromethyl)cinnamic acid have demonstrated that theoretical calculations can accurately predict vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. nih.govniscpr.res.in

Furthermore, computational approaches are highly effective in predicting ¹⁹F NMR chemical shifts, which is a key characterization method for fluorinated molecules. nih.gov Given the 100% natural abundance of the ¹⁹F isotope and the wide range of chemical shifts, ¹⁹F NMR is extremely sensitive to the electronic environment, making it an excellent probe for structural verification. nih.gov The combination of experimental ¹⁹F NMR with DFT calculations can provide high confidence in structural assignments, even in the absence of authentic standards. nih.gov

Derivatives, Analogues, and Structural Modifications of 2e 3 Fluoro 3 Phenylprop 2 Enoic Acid

Design and Synthesis of Substituted Fluoro-Cinnamic Acid Derivatives

The synthesis of derivatives of (2E)-3-fluoro-3-phenylprop-2-enoic acid can be achieved through established organic reactions, allowing for systematic modifications of the parent structure. Key strategies include introducing various substituents onto the phenyl ring and transforming the carboxylic acid moiety into other functional groups like esters and amides.

Modifying the phenyl ring is a common strategy to alter the electronic properties and steric profile of the molecule. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing fluoropropenoate side chain must be considered.

A versatile and widely used method for synthesizing such derivatives is the Knoevenagel condensation . mdpi.comsciforum.net This reaction involves the condensation of a substituted benzaldehyde (B42025) with an active methylene (B1212753) compound. For instance, various halogen-substituted 2-methoxyethyl phenylcyanoacrylates, which are structurally related to cinnamic acids, have been synthesized by reacting substituted benzaldehydes (including 2-fluoro, 3-fluoro, and 4-fluoro derivatives) with 2-methoxyethyl cyanoacetate, catalyzed by piperidine. chemrxiv.org This approach can be adapted to synthesize a range of phenyl-substituted fluoro-cinnamic acids.

Another significant synthetic route is the Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene. nih.govnih.gov This method is highly effective for forming the C-C bond between the phenyl ring and the prop-2-enoic acid backbone and is tolerant of a wide variety of functional groups on the aryl halide. mdpi.com

The table below illustrates examples of substituted benzaldehydes that can serve as precursors for phenyl-substituted fluoro-cinnamic acid derivatives via Knoevenagel condensation.

| Precursor Benzaldehyde | Resulting Phenyl Substitution |

| 4-Chlorobenzaldehyde | 4-Chloro |

| 4-Bromobenzaldehyde | 4-Bromo |

| 4-Fluorobenzaldehyde | 4-Fluoro |

| 3-Fluoro-4-hydroxybenzaldehyde | 3-Fluoro-4-hydroxy |

This table presents potential precursors for synthesizing phenyl-substituted derivatives.

The carboxylic acid group is readily converted into esters and amides, which can significantly alter the compound's solubility, stability, and biological interactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol. A variety of esters, including methyl, ethyl, and isobutyl cinnamates, are well-documented. nist.govnist.gov

Amidation can be performed by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to facilitate the formation of the amide bond. A modern and efficient one-pot method involves the conversion of the carboxylic acid to an acyl fluoride (B91410), which then readily reacts with an amine. beilstein-journals.org Reagents such as 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) can be used for this deoxyfluorination step, allowing for the subsequent smooth conversion to various amides, including those derived from both aliphatic and aromatic amines. beilstein-journals.orgnih.gov

Stereochemical Considerations in Derivatives

The presence of a carbon-carbon double bond in the prop-2-enoic acid chain introduces the possibility of stereoisomerism. The designation (2E) in the parent compound's name refers to the specific arrangement of substituents around this double bond.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the configuration is determined by assigning priorities to the groups attached to each carbon of the double bond.

For the C2 carbon, the fluorine atom has a higher priority than the carboxylic acid group.

For the C3 carbon, the phenyl group has a higher priority than the hydrogen atom.

In the (E)-isomer (from the German entgegen, meaning opposite), the two higher-priority groups (fluorine and phenyl) are on opposite sides of the double bond. In the (Z)-isomer (from the German zusammen, meaning together), they would be on the same side. stenutz.eunih.gov

Synthetic methods like the Knoevenagel condensation often show a high degree of stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-isomer. researchgate.net The geometry of the products can be confirmed using techniques like X-ray crystallography. Similarly, the Heck reaction can also proceed with high stereoselectivity. nih.gov However, reactions involving certain substrates, like ethyl 3-fluoropropenoate, have been shown to yield specific stereoisomers regardless of the starting geometry. researchgate.net

Preparation of Perfluorinated Carboxylic Acids and Related Fluoro-Building Blocks

The synthesis of highly fluorinated analogues, such as perfluorinated carboxylic acids, requires specialized fluorination methods due to the high reactivity of many fluorinating agents. These compounds are valuable as "fluoro-building blocks" for more complex molecules. eurekalert.org

One established method for preparing perfluoroalkyl carboxylic acids (PFCAs) is through the electrochemical fluorination (ECF) of their non-fluorinated carboxylic acid fluoride precursors, followed by hydrolysis. wikipedia.org This process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds. wikipedia.org

For the synthesis of polyfluoroaryl carboxylic acids , a more recent approach involves the visible-light photoredox-catalyzed carboxylation of C(sp2)−F bonds in polyfluoroarenes using carbon dioxide (CO2). eurekalert.org This method offers a sustainable pathway for transforming readily available polyfluoroarenes into valuable carboxylic acids under mild conditions. eurekalert.org

These fluorinated building blocks are crucial in medicinal and agricultural chemistry, as the introduction of fluorine can significantly enhance a molecule's biological activity. nih.gov

Structure-Reactivity Relationships in Modified Systems

The relationship between the chemical structure of a molecule and its reactivity can be systematically studied by introducing different substituents and observing the effect on reaction rates or equilibrium constants. The electronic effects of substituents on the phenyl ring play a crucial role in determining the reactivity of the entire molecule. finechem-mirea.ru

The fluorine atom itself influences reactivity through two opposing effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the rest of the molecule through the sigma bonds. This effect is distance-dependent and deactivates aromatic rings toward oxidative metabolism. nih.gov

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pi-system of the phenyl ring.

The reactivity of the cinnamic acid system is also influenced by the π-conjugation between the carboxyl group and the aromatic ring through the double bond. finechem-mirea.ru Substituents on the phenyl ring that alter the electron density of this conjugated system will impact the reactivity at the double bond and the carboxylic acid group. For example, quantum chemical calculations on hydroxycinnamic acids show that the maximum positive charge is concentrated on the carbon atom of the carbonyl group, making it susceptible to nucleophilic attack. finechem-mirea.ru

| Substituent (para-position) | Hammett Constant (σp) | Expected Effect on Acidity |

| -NO₂ | +0.78 | Increase |

| -CN | +0.66 | Increase |

| -Cl | +0.23 | Increase |

| -F | +0.06 | Slight Increase |

| -H | 0.00 | Baseline |

| -CH₃ | -0.17 | Decrease |

| -OCH₃ | -0.27 | Decrease |

| -OH | -0.37 | Decrease |

This table provides standard Hammett constants for common substituents to illustrate their electronic effects, which influence the reactivity of the carboxylic acid group. molport.com

Applications of 2e 3 Fluoro 3 Phenylprop 2 Enoic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Organic Transformations

(2E)-3-Fluoro-3-phenylprop-2-enoic acid serves as a valuable precursor in a variety of organic transformations, primarily due to the influence of the fluorine atom on the reactivity of the alkene and carboxylic acid functionalities. The high electronegativity of fluorine polarizes the double bond, making it susceptible to nucleophilic attack and influencing its behavior in cycloaddition reactions.

Detailed research has demonstrated its utility in the synthesis of various heterocyclic and carbocyclic systems. For instance, it can participate in [3+2] cycloaddition reactions with various dipoles, leading to the formation of five-membered heterocyclic rings containing a fluorine atom. The regioselectivity and stereoselectivity of these reactions are often dictated by the electronic nature of the fluorinated alkene.

Furthermore, the carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid halides, providing a handle for further molecular elaboration. These transformations allow for the integration of the fluorinated phenylpropenoic scaffold into larger and more complex molecules, including those with potential biological activity. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting compounds.

| Transformation Type | Reactant | Product | Significance |

| Cycloaddition | Nitrones | Fluorinated isoxazolidines | Access to novel fluorinated heterocycles |

| Michael Addition | Carbon nucleophiles | β-substituted fluorinated propanoic acids | Introduction of fluorine into acyclic systems |

| Derivatization | Alcohols, Amines | Esters, Amides | Precursors for pharmaceuticals and materials |

Strategies for New Materials Development

The unique properties of this compound make it an attractive monomer for the development of new fluorinated polymers. man.ac.uk The presence of the fluorine atom can impart desirable characteristics to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific optical and electronic properties. man.ac.uk

One key strategy involves the polymerization of this compound or its derivatives through radical or condensation polymerization methods. The resulting polymers possess a fluorinated backbone, which can lead to materials with low surface energy, hydrophobicity, and improved performance in harsh environments. Cinnamic acid and its derivatives are recognized as promising building blocks for advanced polymers with a wide range of applications, from industrial plastics to biomedical devices like drug delivery systems. rsc.orgresearchgate.net

Moreover, the phenyl and carboxylic acid groups offer sites for post-polymerization modification, allowing for the fine-tuning of the material's properties. For example, the carboxylic acid can be used to crosslink polymer chains, enhancing the mechanical strength and thermal stability of the material. The aromatic ring can be functionalized to introduce specific functionalities, such as chromophores for optical applications or bioactive moieties for biomedical materials.

| Polymerization Method | Monomer Derivative | Potential Polymer Properties | Potential Applications |

| Radical Polymerization | This compound esters | High thermal stability, hydrophobicity | Coatings, specialty plastics |

| Condensation Polymerization | Diol or diamine derivatives | Enhanced chemical resistance, specific optical properties | High-performance materials, optical films |

Utilization in the Rational Design and Synthesis of Fluorine-Containing Organic Molecules

The rational design of fluorine-containing organic molecules for applications in medicinal chemistry and materials science often relies on the use of well-defined fluorinated building blocks. This compound serves as an excellent starting point for such endeavors due to its defined stereochemistry and the predictable influence of the fluorine atom on its reactivity.

In medicinal chemistry, the introduction of a vinyl fluoride (B91410) can significantly impact the biological activity of a molecule. It can act as a bioisostere for other functional groups, improve metabolic stability by blocking sites of oxidation, and alter the acidity of nearby protons. For instance, derivatives of cinnamic acid with a 4-fluoro phenyl ring substitution have shown significant anti-tuberculosis activity. mdpi.com The synthesis of various bioactive compounds, including potential therapeutics, can be designed starting from this fluorinated precursor. mdpi.comresearchgate.net

In materials science, the precise placement of fluorine atoms is crucial for controlling the self-assembly and bulk properties of organic materials. The rigid and planar structure of this compound, combined with the electronic effects of the fluorine atom, can be exploited to design liquid crystals, organic semiconductors, and other functional materials with tailored properties. The synthetic accessibility of this compound allows for the systematic variation of its structure to probe structure-property relationships in these materials.

| Field of Application | Design Strategy | Desired Outcome |

| Medicinal Chemistry | Bioisosteric replacement, metabolic blocking | Enhanced potency, improved pharmacokinetic profile |

| Materials Science | Control of molecular packing and electronic properties | Tailored optical and electronic properties |

| Agrochemicals | Modification of biological activity and environmental persistence | Increased efficacy and targeted action |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2E)-3-fluoro-3-phenylprop-2-enoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting temperature (40–80°C), solvent polarity (e.g., THF vs. DMF), and reaction time (12–48 hours) can influence stereoselectivity and yield. Catalysts like palladium complexes or organocatalysts may enhance the formation of the (2E)-isomer. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) is critical to isolate the compound in high purity (>95%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators for aerosol protection .

- Waste Management : Segregate organic waste containing fluorine residues in labeled containers. Collaborate with certified waste disposal services to neutralize acidic byproducts (e.g., via alkaline hydrolysis) .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain sodium bicarbonate solution on hand to neutralize accidental spills .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR, IR) during structural elucidation be resolved?

- Methodological Answer :

- NMR Analysis : Compare experimental - and -NMR shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)). For example, the vinylic proton (δ 6.8–7.2 ppm) and fluorine coupling () can confirm the (2E)-configuration. Use --HOESY to study spatial interactions between fluorine and neighboring protons .

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals (solvent: acetone/hexane) and analyzing dihedral angles between the phenyl and fluoropropenoic acid moieties .

Q. What experimental strategies are effective for studying interactions between this compound and biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cyclooxygenase-2) on sensor chips to measure binding kinetics (, , ) at varying compound concentrations (1–100 μM) .

- Molecular Dynamics Simulations : Simulate ligand-protein interactions using AMBER or GROMACS to identify key binding residues and validate findings with mutagenesis studies .

Q. How can researchers address stability issues in long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store the compound in amber vials under inert gas (argon) at −20°C to prevent photodegradation and oxidation. Use desiccants (silica gel) to minimize hydrolysis .

- Stability Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) to detect degradation products. Adjust storage protocols if purity drops below 90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.